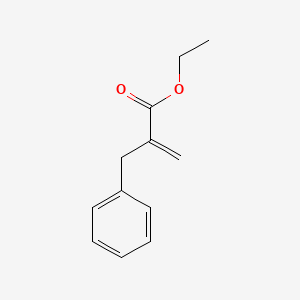







|
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:5][C:6](=[O:20])[CH:7]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8](OCC)=O)[CH3:4]>C(O)C>[CH2:3]([O:5][C:6](=[O:20])[C:7]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH2:8])[CH3:4] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
ADDITION
|
|
Details
|
7.1 ml of water was added
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was acidified in an ice bath with 6.3 ml of concentrated hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
Partitioning between water and ether
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was dried
|
|
Type
|
DISTILLATION
|
|
Details
|
the ether was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
Then, 12.9 ml of pyridine, 0.61 g of piperidine and 1.78 g of paraformaldehyde were added to the residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated in an oil bath (130° ) for 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
ADDITION
|
|
Details
|
220 ml of water was added
|
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed alternatively with water, 1N HCl, water, saturated NaHCO3 solution and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(=C)CC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |